N-(4-chlorophenyl)-3-(dimethylamino)acrylamide
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Overview
Description
N-(4-chlorophenyl)-3-(dimethylamino)acrylamide is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(dimethylamino)acrylamide typically involves the reaction of 4-chloroaniline with dimethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chloroaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(4-chlorophenyl)acrylamide.
Step 2: The resulting N-(4-chlorophenyl)acrylamide is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)-3-(dimethylamino)acrylic acid.
Reduction: Formation of N-(4-chlorophenyl)-3-(dimethylamino)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-3-(dimethylamino)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The presence of the dimethylamino group allows for interactions with biological membranes, potentially affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)acrylamide
- N-(4-chlorophenyl)-3-(methylamino)acrylamide
- N-(4-chlorophenyl)-3-(ethylamino)acrylamide
Uniqueness
N-(4-chlorophenyl)-3-(dimethylamino)acrylamide is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(dimethylamino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPFBUDMJOEICG-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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